molecular formula C15H19BrO3S B13458037 5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane

5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane

Cat. No.: B13458037
M. Wt: 359.3 g/mol
InChI Key: QNAIBJAPZSKEDA-UHFFFAOYSA-N
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Description

5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane is an organic compound characterized by its unique structure, which includes a brominated phenyl ring, a cyclopropoxy group, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane typically involves multiple steps, starting with the bromination of a phenyl ring followed by the introduction of a cyclopropoxy group. The key steps include:

    Bromination: The phenyl ring is brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Cyclopropanation: The brominated phenyl ring undergoes cyclopropanation using a suitable cyclopropylating agent.

    Thioether Formation: The cyclopropoxyphenyl compound is then reacted with a thiol to form the sulfanyl linkage.

    Dioxane Ring Formation: The final step involves the formation of the dioxane ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The brominated phenyl ring can be reduced to a phenyl ring using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Phenyl ring

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The brominated phenyl ring and sulfanyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-cyclopropoxyphenyl derivatives: Compounds with similar structures but different substituents on the phenyl ring.

    Thioether-containing dioxanes: Compounds with a dioxane ring and a thioether linkage.

Uniqueness

5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane is unique due to the combination of its brominated phenyl ring, cyclopropoxy group, and dioxane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H19BrO3S

Molecular Weight

359.3 g/mol

IUPAC Name

5-[(5-bromo-2-cyclopropyloxyphenyl)sulfanylmethyl]-5-methyl-1,3-dioxane

InChI

InChI=1S/C15H19BrO3S/c1-15(7-17-10-18-8-15)9-20-14-6-11(16)2-5-13(14)19-12-3-4-12/h2,5-6,12H,3-4,7-10H2,1H3

InChI Key

QNAIBJAPZSKEDA-UHFFFAOYSA-N

Canonical SMILES

CC1(COCOC1)CSC2=C(C=CC(=C2)Br)OC3CC3

Origin of Product

United States

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